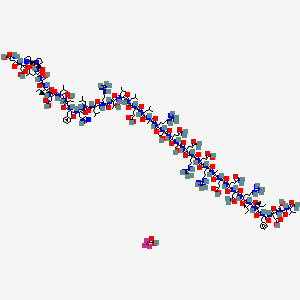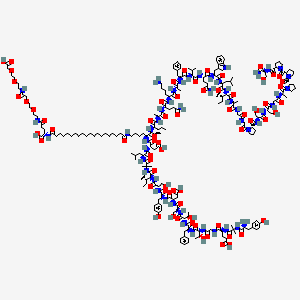
209518-24-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a nonapeptide that corresponds to the primary binding sites of the 23-residue mitochondrial aspartate aminotransferase presequence . This compound is primarily used in scientific research and has significant applications in the study of heat shock proteins (HSPs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p5 Ligand for DnaK and DnaJ involves peptide synthesis techniques. The nonapeptide is synthesized by solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of p5 Ligand for DnaK and DnaJ follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
p5 Ligand for DnaK and DnaJ undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified amino acid sequences .
Applications De Recherche Scientifique
p5 Ligand for DnaK and DnaJ has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigates the role of heat shock proteins in cellular stress responses.
Medicine: Explores potential therapeutic applications in diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of p5 Ligand for DnaK and DnaJ involves its high-affinity binding to the heat shock proteins DnaK (Hsp70) and DnaJ (Hsp40). These proteins play a crucial role in protein folding, stabilization, and degradation. The ligand mimics the key binding sites of mitochondrial aspartate aminotransferase, facilitating the study of protein-protein interactions and the chaperone activity of heat shock proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: A selective estrogen receptor modulator with applications in breast cancer treatment.
Paeoniflorin: A herbal constituent with anti-cancer and anti-inflammatory properties.
Rifabutin: An antibiotic with potent antimycobacterial properties.
Uniqueness
p5 Ligand for DnaK and DnaJ is unique due to its specific binding affinity for heat shock proteins DnaK and DnaJ, making it a valuable tool in studying protein folding and stress responses. Unlike other compounds, it directly targets the chaperone activity of heat shock proteins, providing insights into their molecular mechanisms .
Propriétés
Numéro CAS |
209518-24-1 |
|---|---|
Formule moléculaire |
C₄₄H₈₁N₁₅O₁₁S |
Poids moléculaire |
1028.27 |
Séquence |
One Letter Code: CLLLSAPRR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





